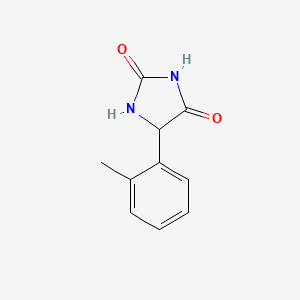

5-(2-Methylphenyl)imidazolidine-2,4-dione

CAS No.: 187978-78-5

Cat. No.: VC8084759

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 187978-78-5 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 5-(2-methylphenyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C10H10N2O2/c1-6-4-2-3-5-7(6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14) |

| Standard InChI Key | RBRCHMYEBAVDIS-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2C(=O)NC(=O)N2 |

| Canonical SMILES | CC1=CC=CC=C1C2C(=O)NC(=O)N2 |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s molecular architecture consists of an imidazolidine ring (a saturated five-membered ring containing two nitrogen atoms) fused with two ketone groups at positions 2 and 4. The 2-methylphenyl substituent at position 5 introduces steric and electronic modifications that influence reactivity and biological interactions. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| CAS Registry Number | 187978-78-5 |

| IUPAC Name | 5-(2-Methylphenyl)imidazolidine-2,4-dione |

| Synonyms | 5-(o-Tolyl)imidazolidine-2,4-dione; SCHEMBL10656824 |

The planar imidazolidinedione core facilitates hydrogen bonding via N–H and C=O groups, while the ortho-methyl group on the phenyl ring enhances hydrophobicity, impacting solubility and membrane permeability .

Structural Features

X-ray crystallography of analogous hydantoins reveals a U-shaped conformation, stabilized by intramolecular N–H⋯O hydrogen bonds between the imidazolidine NH and carbonyl oxygen . The 2-methylphenyl group adopts a dihedral angle of approximately 60° relative to the heterocyclic ring, minimizing steric hindrance. This spatial arrangement is critical for interactions with biological targets, such as enzymes or receptors.

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-(2-Methylphenyl)imidazolidine-2,4-dione typically follows the Bucherer-Bergs reaction, a classical method for hydantoin derivatives . This one-pot condensation involves:

-

Reactants: 2-Methylacetophenone (ketone), ammonium carbonate, and potassium cyanide.

-

Conditions: Aqueous ethanol at 60–80°C under reflux for 6–12 hours.

-

Mechanism: Cyanide addition to the ketone forms an α-aminonitrile intermediate, which cyclizes with ammonium carbonate to yield the imidazolidinedione ring.

Alternative routes include the Strecker synthesis, where 2-methylbenzaldehyde reacts with glycine derivatives under acidic conditions, followed by cyclization . Yields range from 70–74%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Industrial Production

Scalable synthesis employs continuous flow reactors to optimize temperature and pH control, enhancing efficiency and reducing byproducts. Automated systems monitor reagent stoichiometry, achieving >90% purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures pharmaceutical-grade material .

Physicochemical Properties

Spectroscopic Data

Spectroscopic characterization provides critical insights into molecular structure:

Biological Activities and Research Applications

Comparative Analysis with Analogues

Substituent position profoundly influences activity:

The ortho-methyl group in 5-(2-Methylphenyl)imidazolidine-2,4-dione may enhance blood-brain barrier permeability, suggesting potential neuropharmacological applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume